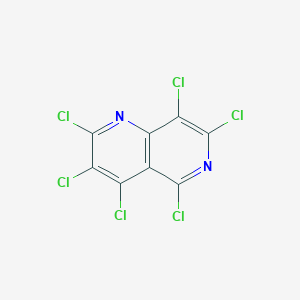
Perchloro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perchloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete chlorination of the naphthyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous introduction of 1,6-naphthyridine and chlorine gas into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Perchloro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can lead to the formation of partially chlorinated naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Partially chlorinated naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Perchloro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of perchloro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit c-Met kinase, a target in cancer therapy . The compound interacts with the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.
1,8-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
2,7-Naphthyridine: Another isomer with unique properties.
Uniqueness
Perchloro-1,6-naphthyridine is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties, such as in the development of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C8Cl6N2 |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
2,3,4,5,7,8-hexachloro-1,6-naphthyridine |
InChI |
InChI=1S/C8Cl6N2/c9-2-1-5(15-7(13)3(2)10)4(11)8(14)16-6(1)12 |
Clé InChI |
NATMFVCQEJDRHT-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(N=C1Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
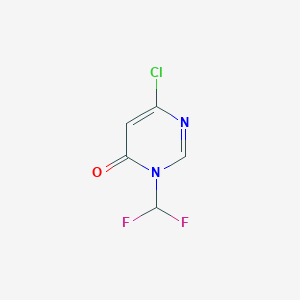
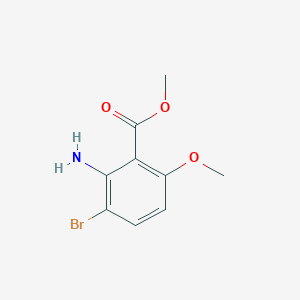

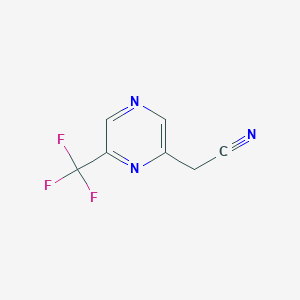
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
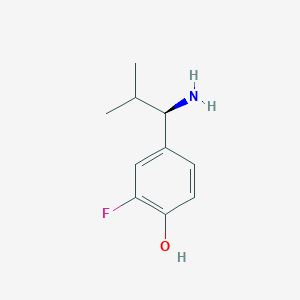
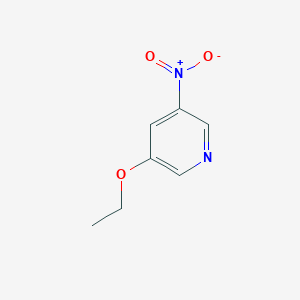
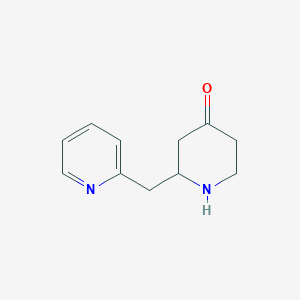
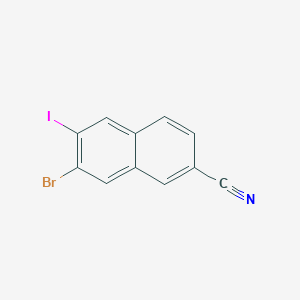
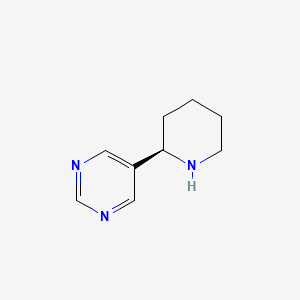
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
